(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, sulfanyl, and carboxylic acid groups, making it a versatile candidate for biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process, starting with the protection of functional groups to prevent unwanted reactions. The key steps include:
Protection of Amino Groups: Using protecting agents like tert-butyloxycarbonyl (Boc) to safeguard the amino groups.
Formation of Amide Bonds: Coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form amide bonds between amino acids.
Deprotection: Removing the protecting groups under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing peptide chain. The use of solid-phase synthesis techniques can enhance the efficiency and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl groups can undergo oxidation to form disulfide bonds, which are crucial for the stability and activity of many biomolecules.
Reduction: The compound can be reduced using agents like sodium borohydride to modify its functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Conversion of sulfanyl groups to thiols.
Substitution: Introduction of alkyl or acyl groups at the amino positions.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex peptides and proteins.
Biology: Studied for its role in protein folding and stability due to its ability to form disulfide bonds.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable amide and disulfide bonds. These bonds are crucial for maintaining the structural integrity and function of proteins. The molecular targets include enzymes and receptors that interact with the amino and sulfanyl groups, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
- (2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Uniqueness
The presence of multiple functional groups in this compound allows for a wide range of chemical modifications, making it a versatile tool in synthetic chemistry. Its ability to form stable disulfide bonds sets it apart from other similar compounds, providing unique opportunities for research in protein chemistry and drug development.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O3S2.C2HF3O2/c1-15(2)20(24-12-17(23)14-30)13-25-19(11-16-7-5-4-6-8-16)21(27)26-18(22(28)29)9-10-31-3;3-2(4,5)1(6)7/h4-8,15,17-20,24-25,30H,9-14,23H2,1-3H3,(H,26,27)(H,28,29);(H,6,7)/t17-,18+,19+,20-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWYVRMTWKRCBF-GCGMKQBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NCC(CS)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC[C@H](CS)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39F3N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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